molecular formula C20H23NO5 B5119999 Methylethyl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate

Methylethyl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate

Cat. No.: B5119999
M. Wt: 357.4 g/mol
InChI Key: MGDDUUPRZXYQQD-UHFFFAOYSA-N
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Description

Methylethyl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a propanoylamino linker and a 4-methoxyphenoxy group. The 4-methoxyphenoxy substituent introduces electron-donating properties, which may enhance stability in oxidative environments or modulate interactions in polymeric matrices.

Properties

IUPAC Name

propan-2-yl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-13(2)25-20(23)15-5-7-16(8-6-15)21-19(22)14(3)26-18-11-9-17(24-4)10-12-18/h5-14H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDDUUPRZXYQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the amide bond: This step involves the reaction of 4-methoxyphenoxyacetic acid with a suitable amine to form the amide intermediate.

    Esterification: The amide intermediate is then esterified with methylethyl alcohol in the presence of a catalyst such as sulfuric acid to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial production include sulfuric acid, methylethyl alcohol, and 4-methoxyphenoxyacetic acid.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methylethyl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methylethyl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on ester groups , substituents , and linker types , as illustrated below:

Compound Name/ID Ester Group Substituent/Linker Key Properties/Findings References
Methylethyl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate Methylethyl 4-Methoxyphenoxy, propanoylamino linker Hypothesized higher lipophilicity due to branched ester; potential stability from methoxy group
Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) Methyl 4-Methoxyphenyl, quinoline-carbonyl-piperazine linker Yellow solid; characterized by ¹H NMR (δ 8.5–7.1 ppm) and HRMS (m/z 498.18)
Ethyl 4-(dimethylamino)benzoate Ethyl Dimethylamino group Higher resin conversion rate (vs. methacrylate analogs); improved physical properties
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) Methyl 4-Bromophenyl, quinoline-carbonyl-piperazine linker White solid; ¹H NMR (δ 8.6–7.3 ppm); bromine enhances molecular weight/polarizability

Key Findings

Ester Group Influence: Methylethyl vs. Ethyl esters, as seen in , exhibit higher reactivity in resin polymerization than methacrylates, suggesting methylethyl esters could offer intermediate properties . Methoxy Substituent: The 4-methoxyphenoxy group in the target compound is analogous to the 4-methoxyphenyl group in C6 .

Linker and Functional Group Impact: Propanoylamino vs. Quinoline-Carbonyl-Piperazine: The propanoylamino linker in the target compound may increase hydrogen-bonding capacity compared to the rigid quinoline-carbonyl-piperazine linkers in C1–C7, affecting intermolecular interactions in solid-state or composite materials . Amino Groups: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs in resin conversion due to its tertiary amine structure . The absence of an amino group in the target compound suggests distinct reactivity profiles.

Physical and Chemical Properties: Solid-State Characteristics: Analogs like C6 (yellow solid) and C2 (white solid) demonstrate substituent-dependent crystallinity, with halogens (bromo, chloro) increasing molecular weight and melting points .

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